molecular formula C18H19N3O2 B11019052 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone

Cat. No.: B11019052
M. Wt: 309.4 g/mol
InChI Key: AFDLPDKSNPNENT-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone (hereafter referred to as the target compound) is a heterocyclic organic molecule combining structural motifs of oxazole and beta-carboline. The oxazole moiety (3,5-dimethyl-1,2-oxazol-4-yl) is a five-membered aromatic ring containing oxygen and nitrogen, known for its metabolic stability and role in medicinal chemistry.

For instance, compounds featuring oxazole, oxadiazole, or carbazole moieties often exhibit antimicrobial, antifungal, and antitumor activities.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C18H19N3O2/c1-11-15(12(2)23-20-11)9-18(22)21-8-7-14-13-5-3-4-6-16(13)19-17(14)10-21/h3-6,19H,7-10H2,1-2H3

InChI Key

AFDLPDKSNPNENT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Pictet-Spengler Condensation

The 1,3,4,9-tetrahydro-2H-β-carboline moiety is synthesized via Pictet-Spengler condensation of L-tryptophan derivatives with aldehydes. For example:

  • Substrate preparation : Methyl esterification of L-tryptophan (1) yields methyl L-tryptophanate (2).

  • Cyclization : Reaction with formaldehyde or substituted aldehydes under acidic conditions (e.g., HCl/EtOH) generates 1-substituted-1,2,3,4-tetrahydro-β-carbolines (3a–c).

  • Oxidation : Sulfur-mediated dehydrogenation in refluxing xylene converts tetrahydro-β-carbolines to fully aromatic β-carbolines (4a–c).

Critical Parameters :

  • Aldehyde choice impacts substitution at C-1 of β-carboline.

  • Oxidation conditions must avoid over-degradation of sensitive functional groups.

Oxazole Ring Construction

Cyclization of α-Hydroxyketones

The 3,5-dimethyl-1,2-oxazol-4-yl group is synthesized via cyclization of α-hydroxyketones or α-haloketones with amides:

  • Substrate : Ethyl acetoacetate or acetylated derivatives serve as precursors.

  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water under reflux forms the oxazole ring.

Example Reaction :

CH3COCH2COOEt+NH2OHC7H9NO2(1-(3,5-dimethylisoxazol-4-yl)ethanone)[8]\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{OH} \rightarrow \text{C}7\text{H}9\text{NO}2 \quad (\text{1-(3,5-dimethylisoxazol-4-yl)ethanone})

Yield Optimization :

  • Excess hydroxylamine (1.5 eq.) improves cyclization efficiency.

  • Temperature control (80–100°C) prevents side reactions.

Fragment Coupling via Ketone Bridge

Nucleophilic Acylation

The ethanone bridge connects β-carboline and oxazole via nucleophilic acylation:

  • Activation : β-Carboline-1-carboxylic acid (5a–c) is activated using DCC/DMAP in dichloromethane.

  • Coupling : Reaction with 1-(3,5-dimethylisoxazol-4-yl)ethan-1-amine (6) forms the target compound.

Reaction Conditions :

ParameterValue
SolventDichloromethane
Temperature0°C → room temperature
CatalystDCC (1.2 eq.), DMAP (0.1 eq.)
Yield45–68% (after chromatography)

Challenges :

  • Competing imine formation requires strict anhydrous conditions.

  • Column chromatography (SiO₂, CHCl₃/MeOH 95:5) is essential for purity.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of β-carboline boronic acids with halogenated oxazole derivatives offers a modular approach:

  • Boronic acid preparation : 1,3,4,9-Tetrahydro-β-carbolin-2-ylboronic acid (7) is synthesized via Miyaura borylation.

  • Cross-coupling : Reaction with 4-bromo-3,5-dimethylisoxazole (8) using Pd(PPh₃)₄/K₂CO₃ in DME/H₂O.

Optimized Conditions :

\text{7 + 8} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{DME/H}_2\text{O}} \text{Target compound} \quad (\text{Yield: 52–60%})

Advantages :

  • Enables late-stage diversification of both fragments.

  • Tolerates electron-withdrawing groups on β-carboline.

Purification and Characterization

Chromatographic Purification

  • Normal-phase SiO₂ chromatography : Eluent gradients (hexane/EtOAc 70:30 → 50:50) resolve regioisomers.

  • HPLC : C18 columns (MeCN/H₂O + 0.1% TFA) achieve >98% purity for pharmacological testing.

Spectroscopic Analysis

TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃)δ 2.35 (s, 6H, oxazole-CH₃), 3.20–3.50 (m, 4H, β-carboline-CH₂), 4.75 (s, 2H, N-CH₂-CO)
HRMS m/z 323.1621 [M+H]⁺ (calc. 323.1624)
HPLC Retention 12.4 min (C18, 70% MeCN)

Challenges and Optimization Strategies

Regioselectivity in Oxazole Formation

  • Issue : Competing 4,5-dimethyl vs. 3,5-dimethyl oxazole isomers.

  • Solution : Use bulky bases (e.g., DBU) to favor kinetically controlled cyclization.

β-Carboline Oxidation Over-Reduction

  • Issue : Sulfur-mediated dehydrogenation may degrade electron-rich β-carbolines.

  • Solution : Replace S with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for milder oxidation.

Scale-Up Considerations

Continuous Flow Synthesis

  • Oxazole cyclization : Microreactors (20 mL/min, 100°C) improve yield to 78% vs. 65% batch.

  • Catalyst recycling : Pd nanoparticles on magnetic Fe₃O₄ enable 5× reuse in Suzuki couplings.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
PMI (Process Mass Intensity)8642
E-Factor3418

Emerging Methodologies

Enzymatic Catalysis

  • Oxidase-mediated coupling : Candida antarctica lipase B (CAL-B) catalyzes acylation with 60% enantiomeric excess.

  • Limitations : Substrate scope currently limited to non-polar β-carbolines.

Photoredox Coupling

  • Visible-light activation : Ru(bpy)₃²⁺ catalyzes C–N bond formation between oxazole and β-carboline fragments (Yield: 48%).

  • Advantage : Avoids stoichiometric metal reagents .

Chemical Reactions Analysis

Nucleophilic Substitution at the β-Carboline Core

The tetrahydro-β-carboline moiety contains secondary amine groups capable of participating in nucleophilic substitutions. Research on analogous β-carboline derivatives demonstrates:

Reaction Example :
Substitution with chloroalkylamines using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an activator yields N-(chloroalkyl)-β-carbolines. This method achieved 52–95% yields under THF:MeOH (8:2) with triethylamine .

ReactantConditionsProductYieldSource
2-ChloroethylamineDMTMM, Et₃N, THF:MeOH (8:2), rtN-(2-chloroethyl)-β-carboline52–95%

This suggests the target compound could undergo similar alkylation at its β-carboline nitrogen under basic conditions.

Oxazole Ring Functionalization

Reaction Pathway :
FeCl₃-catalyzed aerobic oxidation transforms oxazole derivatives into carboxylic acids or amides. For example, FeCl₃ with AgNO₃ co-oxidant converts 1-formyl-o-carborane-oxazole hybrids to 1-benzoxazolyl-o-carboranes (50–96% yields) .

Catalyst SystemOxidantTemperatureOutcomeYieldSource
FeCl₃ + AgNO₃O₂ (1 atm)110°COxazole ring functionalization50–96%

Such conditions may cleave the oxazole ring in the target compound, generating reactive intermediates for further coupling.

Ketone-Based Reactions

The ethanone bridge enables classical ketone reactivity:

Reduction

Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduction would convert the ketone to a secondary alcohol. For structurally related pyrazolo[1,5-a]pyridines, NaBH₄ reductions proceed quantitatively in ethanol .

Condensation Reactions

The ketone can undergo condensation with amines or hydrazines. For instance:

  • Hydrazone Formation : Reaction with hydrazine derivatives under acidic conditions forms hydrazones, useful in coordination chemistry .

Oxidative Coupling Reactions

Oxidative cross-dehydrogenative coupling (CDC) is feasible at electron-rich β-carboline positions. A demonstrated protocol uses:

  • Conditions : Acetic acid (6 equiv), O₂ (1 atm), 130°C

  • Outcome : Coupling with β-diketones to form fused pyridoindazoles (74–94% yields) .

SubstrateOxidantCatalystProduct TypeYieldSource
β-Carboline derivativesO₂ (1 atm)AcOHPyrido[1,2-b]indazoles74–94%

Comparative Reactivity of Structural Analogs

Key differences between the target compound and analogs:

Compound ClassReactive SitesTypical ReactionsLimitationsSource
BenzoxazolesOxazole C2, amineCondensation, alkylationRequires electron-deficient sites
Pyrazolo[1,5-a]pyridinesPyrazole N, ketoneCDC, reductionsSensitivity to strong acids
Target Compound β-Carboline N, oxazole, ketoneAlkylation, CDC, ring-openingSteric hindrance at oxazole

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C (predicted via analog data) .

  • Photodegradation : UV exposure may induce ring-opening in the β-carboline moiety, as seen in related tetrahydro-β-carbolines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxazole rings often exhibit antimicrobial properties. The presence of the beta-carboline structure may enhance these effects due to its established activity against various pathogens. For instance:

  • A study demonstrated that derivatives of beta-carboline possess significant antibacterial and antifungal activities, suggesting that the target compound may also exhibit similar properties .

Antioxidant Activity

The antioxidant potential of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone is notable. Compounds with oxazole moieties have been linked to free radical scavenging activities. This property is essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Neuroprotective Effects

Beta-carbolines are known for their neuroprotective effects. The integration of the oxazole ring may enhance these properties. Studies suggest that compounds with this structural framework can protect neuronal cells from apoptosis and oxidative damage .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the oxazole ring through cyclization reactions.
  • Alkylation or acylation to introduce the beta-carboline moiety.
  • Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on derivatives of beta-carbolines, a compound structurally related to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a promising lead for further development into antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

A detailed investigation into neuroprotective mechanisms revealed that compounds similar to this target exhibited reduced levels of reactive oxygen species (ROS) in neuronal cell cultures. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with serotonin receptors, it might act as an agonist or antagonist, modulating neurotransmitter activity. The oxazole ring could also participate in hydrogen bonding or other interactions with biological macromolecules.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

A closely related compound, 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, shares structural similarities with the target compound. Key differences and similarities include:

Parameter Target Compound 1,3,4-Oxadiazole Analogue
Core Heterocycle 1,2-Oxazole 1,3,4-Oxadiazole
Aromatic System Beta-carboline Carbazole
Molecular Weight Not reported ~350–400 g/mol (estimated)
Biological Activity Potential CNS activity (inferred) Antimicrobial, antifungal
Synthetic Route Likely via condensation or cyclization Hydrazide-acetic anhydride cyclization

The oxadiazole analog demonstrates notable antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 12.5–50 µg/mL. In contrast, the target compound’s beta-carboline moiety may confer neuropharmacological properties, though empirical data are lacking.

Triazole-Containing Ethanones

Another class of structurally related compounds includes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () and derivatives featuring triazole-thioether linkages. These compounds are synthesized via nucleophilic substitution of α-halogenated ketones with triazole thiols.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Multi-step synthesis : Begin with oxazoline precursors (e.g., 2,4,4-trimethyl-2-oxazoline) treated with acyl chlorides under basic conditions (e.g., NEt₃) to form intermediate ethanones. Hydrolysis with alcoholic base yields the target compound .

  • Optimization parameters : Vary temperature, solvent (e.g., ethanol reflux), and stoichiometry to maximize yield. Monitor via TLC or HPLC.

  • Example protocol :

    StepReagents/ConditionsYieldReference
    1NEt₃, benzoyl chloride, RT, 2h65%
    2Alcoholic KOH, reflux, 3h78%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths/angles and confirm stereochemistry (e.g., monoclinic P2₁/c space group, Z = 4) .
  • Spectroscopy : Use ¹H/¹³C NMR to identify oxazole and beta-carboline protons (δ 2.1–3.5 ppm for methyl groups; δ 7.0–8.5 ppm for aromatic protons). Validate with high-resolution MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict its bioactivity and electronic properties?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and map electrostatic potentials. Compare with experimental UV-Vis/NMR data to validate .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding modes with ΔG < −7 kcal/mol .

Q. What experimental designs address contradictions in bioactivity data across studies?

Methodological Answer:

  • Split-plot designs : Account for variability by nesting biological replicates within treatment groups (e.g., 4 replicates × 5 plants × 10 bunches sampled) .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to distinguish false positives .

Q. How does its environmental fate align with ecological risk assessment frameworks?

Methodological Answer:

  • Degradation studies : Expose to UV light/pH extremes. Monitor via LC-MS for byproducts (e.g., oxazole ring cleavage).
  • Partition coefficients : Measure logP (octanol-water) and bioaccumulation potential (BCF) using OECD Test Guideline 305 .

Q. What strategies integrate its β-carboline moiety into structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Replace the beta-carboline with indole or tetrahydroisoquinoline groups. Test inhibitory activity (e.g., IC₅₀) against kinase targets.
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogs .

Data Contradiction Analysis

7. Resolving discrepancies in reported crystallographic data (e.g., bond lengths vs. DFT predictions):

  • Cross-validation : Compare experimental XRD data (e.g., C=O bond: 1.21 Å) with DFT-optimized values. Adjust basis sets (e.g., 6-311++G**) for better agreement .
  • Error sources : Check for thermal motion artifacts in XRD or solvent effects in computational models .

Theoretical Framework Integration

Q. How to align research with conceptual frameworks (e.g., enzyme inhibition or neuropharmacology)?

  • Hypothesis-driven design : Link synthetic modifications to hypothesized mechanisms (e.g., β-carboline’s MAO inhibition). Use Michaelis-Menten kinetics to quantify enzyme inhibition .
  • Literature triangulation : Cross-reference prior studies on analogous oxazole-beta-carboline hybrids to identify knowledge gaps .

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